molecular formula C10H7FN2O2 B1487954 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 33166-88-0

6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1487954
CAS RN: 33166-88-0
M. Wt: 206.17 g/mol
InChI Key: UCUQQQAWVIMHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-FPD, is an organic compound with a wide range of uses in scientific research. It is a small molecule that contains both a pyrimidine and a phenyl ring, and it has been used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

Synthetic Routes and Structural Characterization

A study by Ashraf et al. (2019) detailed the synthesis and characterization of novel pyrido[2,3-d]pyrimidine heterocycle derivatives, employing spectral techniques and computational methods to elucidate their structures and electronic properties. This work underscores the versatility of pyrimidine derivatives in synthesizing compounds with potential electronic and photonic applications (Ashraf et al., 2019).

Antimicrobial Activity

Vlasov et al. (2022) synthesized thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones with demonstrated moderate antimicrobial activity against several bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Vlasov et al., 2022).

Herbicidal Activities

The synthesis of pyrimidine-2,4(1H,3H)-dione compounds and their evaluation as herbicides were reported by Huazheng (2013), showing that certain derivatives exhibit significant herbicidal activity, suggesting their utility in agricultural applications (Huazheng, 2013).

Optical and Nonlinear Optical Properties

Mohan et al. (2020) investigated pyrimidine-based bis-uracil derivatives for their optical and nonlinear optical properties, suggesting their potential use in optical device fabrication and drug discovery applications, demonstrating the broad applicability of pyrimidine derivatives in both material science and pharmaceutical development (Mohan et al., 2020).

Protoporphyrinogen Oxidase Inhibitors

Research by Wang et al. (2017) on pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids identified potent protoporphyrinogen oxidase inhibitors, showcasing the potential of these derivatives in developing new herbicides with broad-spectrum weed control (Wang et al., 2017).

properties

IUPAC Name

6-(3-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUQQQAWVIMHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

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